Cas no 2228819-45-0 (4-(1-phenylcyclopentyl)pyrrolidin-2-one)
4-(1-phenylcyclopentyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-phenylcyclopentyl)pyrrolidin-2-one
- 2228819-45-0
- EN300-1861117
-
- Inchi: 1S/C15H19NO/c17-14-10-13(11-16-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)
- InChI Key: GJTISDUJCDKTCR-UHFFFAOYSA-N
- SMILES: O=C1CC(CN1)C1(C2C=CC=CC=2)CCCC1
Computed Properties
- Exact Mass: 229.146664230g/mol
- Monoisotopic Mass: 229.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.1Ų
4-(1-phenylcyclopentyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861117-1g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-5g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-10g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-0.05g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-0.1g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-0.25g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-0.5g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-1.0g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1861117-2.5g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1861117-5.0g |
4-(1-phenylcyclopentyl)pyrrolidin-2-one |
2228819-45-0 | 5g |
$3396.0 | 2023-06-02 |
4-(1-phenylcyclopentyl)pyrrolidin-2-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-(1-phenylcyclopentyl)pyrrolidin-2-one
Recent Advances in the Study of 4-(1-phenylcyclopentyl)pyrrolidin-2-one (CAS: 2228819-45-0)
The compound 4-(1-phenylcyclopentyl)pyrrolidin-2-one (CAS: 2228819-45-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidin-2-one scaffold and phenylcyclopentyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of considerable interest for drug development.
One of the key areas of research has been the synthesis and optimization of 4-(1-phenylcyclopentyl)pyrrolidin-2-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. This advancement is critical for scaling up production and facilitating further pharmacological testing. The study also highlighted the compound's stability under physiological conditions, which is a positive indicator for its potential as a drug candidate.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 4-(1-phenylcyclopentyl)pyrrolidin-2-one exhibits notable affinity for certain neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound acts as a selective antagonist for the NMDA receptor, suggesting potential applications in neuropathic pain management. These findings are supported by molecular docking studies, which indicate strong binding interactions at the receptor's active site.
Further investigations into the compound's mechanism of action have revealed its ability to modulate oxidative stress pathways. A study published in Free Radical Biology and Medicine (2023) demonstrated that 4-(1-phenylcyclopentyl)pyrrolidin-2-one significantly reduces reactive oxygen species (ROS) levels in neuronal cells, thereby offering neuroprotective effects. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in disease progression.
Despite these promising findings, challenges remain in the development of 4-(1-phenylcyclopentyl)pyrrolidin-2-one as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has moderate bioavailability and a relatively short half-life, which may necessitate formulation improvements or structural modifications. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to enhance its pharmacokinetic profile.
In conclusion, 4-(1-phenylcyclopentyl)pyrrolidin-2-one (CAS: 2228819-45-0) represents a promising candidate for further drug development, with potential applications in pain management, neuroprotection, and beyond. Continued research into its synthesis, mechanism of action, and pharmacokinetics will be essential to fully realize its therapeutic potential. The compound's unique structural features and biological activities make it a valuable subject of study in the evolving landscape of chemical biology and pharmaceutical sciences.
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